molecular formula C14H18N4 B1300551 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine CAS No. 321998-92-9

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Cat. No. B1300551
CAS RN: 321998-92-9
M. Wt: 242.32 g/mol
InChI Key: QIUCNWDIHQUMBA-UHFFFAOYSA-N
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Description

“1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” is a chemical compound that is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Antidiabetic Agent Synthesis

This compound is used in the synthesis of teneligliptin hydrobromide hydrate , a drug marketed in Japan for the treatment of type 2 diabetes mellitus . The process involves the preparation of a key intermediate, which is then used to create the active pharmaceutical ingredient.

Antioxidant and Anticancer Activities

Pyrazole derivatives, including those related to 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine, have been studied for their antioxidant properties and potential anticancer activities . They have been shown to be cytotoxic to several human cell lines, indicating their therapeutic potential in cancer treatment.

Dipeptidyl Peptidase-4 Inhibitors

As an intermediate, this compound is utilized to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidyl peptidase 4 inhibitors, which are important in the development of antidiabetic agents .

Chemical Process Development

Patents have described processes for the preparation of this compound, highlighting its importance in the development of efficient and scalable chemical processes for pharmaceutical production .

Safety and Hazards

It may cause dizziness, headache, nausea, and vomiting. In rare cases, it may cause allergic reactions .

properties

IUPAC Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCNWDIHQUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

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